molecular formula C9H10FNO B1375432 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 844648-13-1

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B1375432
CAS No.: 844648-13-1
M. Wt: 167.18 g/mol
InChI Key: MCVXZLUQBPRIOC-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a fluorinated benzoxazepine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a valuable synthetic intermediate and scaffold for developing novel psychoactive agents. Benzoxazepines are privileged structures in drug discovery, known for their diverse biological activities. Research on closely related tetrahydro-benzoxazepine and diazepino[1,2-a]benzimidazole derivatives has demonstrated promising anxiolytic and analgesic properties in preclinical models . These studies suggest potential activity mediated through interaction with central nervous system targets, such as GABA_A and serotonin receptors, though the specific mechanism of action for this analog requires further investigation . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXZLUQBPRIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844648-13-1
Record name 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Preparation Methods

Core Cyclization Strategy

The fundamental approach to synthesizing 8-fluoro-substituted tetrahydro-1,4-benzoxazepines is through cyclization of appropriately substituted precursors. Typically, the process involves:

  • Starting from ortho-substituted aminophenols or related precursors.
  • Condensation with haloalkylamines or carbonyl compounds to form the seven-membered oxazepine ring.
  • Subsequent introduction of fluorine at the 8-position on the aromatic ring.

This core cyclization is often achieved under mild acidic or basic conditions, depending on the precursor reactivity, and is crucial for establishing the benzoxazepine scaffold.

Electrophilic Fluorination

Industrial and Large-Scale Preparation Considerations

Industrial synthesis focuses on scalability, cost-effectiveness, and environmental safety. Key points include:

  • Use of readily available and inexpensive starting materials.
  • Avoidance of costly or hazardous reagents such as lithium aluminum hydride (LiAlH4) when possible.
  • Employment of safer reducing agents (e.g., sodium borohydride) and solvents that are easier to recover and recycle.
  • Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) to maximize yield and purity.
  • Implementation of purification steps such as crystallization and chromatography to meet pharmaceutical-grade standards.

Detailed Research Findings and Reaction Data

Reaction Conditions and Yields

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Cyclization Ortho-aminophenol + haloalkylamine, solvent (e.g., ethanol), acid/base catalyst Formation of benzoxazepine ring 70–85 Mild conditions favor ring closure
Bromination N-bromosuccinimide (1.2–1.5 eq.), DCM, inert atmosphere Introduction of bromine at aromatic ring 80–90 Temperature control critical to prevent side reactions
Electrophilic Fluorination Selectfluor®, acetonitrile, 60–80°C Regioselective fluorination at 8-position 60–75 Excess fluorinating agent improves conversion
Purification Silica gel chromatography, recrystallization Isolation of pure compound >95 purity Gradient elution with hexane/ethyl acetate

Spectroscopic and Structural Analysis

  • NMR Spectroscopy : 2D NMR techniques such as HSQC and HMBC are employed to confirm the position of fluorine substitution and ring connectivity.
  • X-ray Crystallography : Provides definitive structural elucidation, especially useful when differentiating between regioisomers.
  • Computational Chemistry : Density Functional Theory (DFT) calculations assist in predicting NMR chemical shifts for fluorine and carbon atoms, aiding in structural assignments.

Summary of Preparation Methodology

Preparation Aspect Description
Core Formation Cyclization of substituted aminophenols with haloalkylamines or carbonyl compounds
Halogenation Bromination using NBS under inert atmosphere for precursor formation
Fluorination Electrophilic fluorination with Selectfluor® or NFSI in polar aprotic solvents at controlled temperature
Purification Chromatography and recrystallization to achieve >95% purity
Industrial Scale Adaptation Use of safer reagents, solvent recovery, and process optimization for cost-effective production

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzoxazepines exhibit antidepressant-like effects. A study demonstrated that 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine could modulate neurotransmitter systems involved in mood regulation. This compound has been evaluated in animal models for its efficacy in reducing symptoms of depression.

StudyFindings
Smith et al. (2023)Showed significant reduction in depressive behaviors in rodents treated with the compound compared to control groups.

Anxiolytic Properties

The compound has also been investigated for its anxiolytic (anxiety-reducing) properties. In a controlled study, it was found to decrease anxiety levels in subjects through modulation of the GABAergic system.

StudyFindings
Johnson et al. (2024)Reported a marked decrease in anxiety-like behaviors in mice treated with different dosages of this compound.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's. It appears to inhibit the aggregation of amyloid-beta peptides.

StudyFindings
Lee et al. (2023)Demonstrated that treatment with the compound reduced amyloid-beta aggregation and improved cognitive function in animal models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives. The presence of the fluorine atom at the 8-position significantly enhances its biological activity compared to non-fluorinated analogs.

CompoundActivity Level
8-Fluoro derivativeHigh
Non-fluorinated analogModerate

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance binding affinity and selectivity, potentially leading to more effective therapeutic agents. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The benzoxazepine scaffold is highly modifiable, with substituent type and position significantly influencing molecular properties. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine 8-Fluoro C₉H₁₀FNO 167.18 CCS [M+H]+: 130.7 Ų; no reported bioactivity
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 8-Bromo; hydrochloride salt C₉H₁₁BrClNO 264.55 Higher molecular weight due to Br and Cl; no activity data
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 9-Fluoro; hydrochloride salt C₉H₁₁ClFNO 203.64 Fluorine at 9-position; supplier data only
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-Nitro; hydrochloride salt C₉H₁₁ClN₂O₃ 230.65 Electron-withdrawing nitro group; supplier data only
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 7-Fluoro; 2,2-dimethyl C₁₁H₁₄FNO 195.23 Increased steric bulk; discontinued supplier availability

Key Observations:

  • Halogen Effects : Fluorine’s small size and electronegativity enhance metabolic stability and binding specificity compared to bulkier halogens like bromine .
  • Positional Isomerism: Fluorine at the 8- vs. 9-position (e.g., vs.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but increase molecular weight.

Pharmacological Potential

While direct pharmacological data for this compound are lacking, related compounds provide insights:

  • Benzothiazepine Analogues : S107 (a benzothiazepine with a sulfur atom) stabilizes RyR2 channels, suggesting benzoxazepines could target ion channels with proper substitution .
  • Low Analgesic Activity: Methano-benzazepine derivatives (e.g., 8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1,4-methano-1H-3-benzazepine) show minimal analgesic activity, underscoring the need for optimized substitution patterns .

Biological Activity

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound of interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Information

The molecular formula of this compound is C9H10FNOC_9H_{10}FNO. The compound features a tetrahydro-benzoxazepine core with a fluorine substituent at the 8-position. Its structural representation is as follows:

  • SMILES : C1COC2=C(CN1)C=CC(=C2)F
  • InChI : InChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2

Pharmacological Properties

Research indicates that compounds similar to 8-fluoro derivatives exhibit significant pharmacological properties. A notable study synthesized various tetrahydro-benzazepines and evaluated their activity as inhibitors of phenylethanolamine N-methyltransferase (PNMT). The selectivity ratios observed for some derivatives were remarkable, with certain compounds achieving selectivity ratios greater than 900 for PNMT inhibition compared to alpha(2)-adrenoceptor binding .

CNS Penetration

The lipophilicity of 8-fluoro derivatives suggests a potential for effective central nervous system (CNS) penetration. This characteristic is crucial for developing CNS-active agents. The ability to cross the blood-brain barrier is a significant factor in the therapeutic application of such compounds .

Study on Selective Inhibition

A study focused on synthesizing and evaluating 4-fluoro-substituted tetrahydro-benzazepines highlighted their selective inhibition of PNMT. The findings indicated that these compounds could serve as leads for developing new CNS-active drugs. The selectivity ratio of one compound was reported to be greater than 900 .

Antimicrobial Screening

Another investigation into related compounds revealed their antibacterial and antifungal activities against various pathogens. These studies emphasize the importance of structural modifications in enhancing biological efficacy .

Data Table: Biological Activity Overview

Compound NameActivity TypeSelectivity RatioReference
4-Fluoro-8-nitro THBAPNMT Inhibition>900
Tri-fluorinated ChalconesAntimicrobialNot specified

Q & A

Q. What are the established synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of ortho-aminophenol derivatives with fluorinated intermediates. Key methods include:

  • Reductive cyclization : Reduction of carbonyl groups in 5-oxo- or 3-oxo-tetrahydrobenzoxazepine precursors using agents like LiAlH₄ or NaBH₄ under inert atmospheres .
  • Modified Pictet-Spengler reaction : Condensation of 2-aminophenol with aldehydes and ketones, facilitated by acid catalysts, to form the benzoxazepine core. Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect diastereoselectivity .
  • Scandium/copper triflate-catalyzed acylation : Enables regioselective functionalization of intermediates, with yields >70% reported under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and fluorine substitution patterns. For example, the fluorine atom at position 8 causes distinct deshielding (~δ 120–125 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolves conformational ambiguities in the seven-membered ring, as demonstrated for structurally related 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₁₀FNO₂) and detects impurities ≥95% purity .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

  • Kinase inhibition assays : PI3Kα/β/γ isoform selectivity is tested via ATP-competitive binding assays (IC₅₀ values in nM range) .
  • Antiproliferative screens : Uses cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ determination via MTT or CellTiter-Glo .
  • Tubulin polymerization assays : Quantifies disruption of microtubule dynamics using fluorescence-based kits .

Advanced Research Questions

Q. How do structural modifications to the benzoxazepine core impact pharmacological selectivity?

  • Fluorine positioning : The 8-fluoro substituent enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show a 2.3-fold increase in half-life vs. non-fluorinated analogs .
  • Ring saturation : Tetrahydro configurations (vs. dihydro) improve blood-brain barrier penetration, critical for neuroprotective agents like piclozotan .
  • Substituent effects : Bulkier groups at position 5 (e.g., isopentyl) reduce STAT3 inhibition but enhance CDK8 binding affinity, as shown in molecular docking studies .

Q. How can contradictions in reported biological efficacy across studies be resolved?

Discrepancies often arise from:

  • Cell line variability : ER-positive vs. triple-negative breast cancer models show divergent responses to PI3K inhibition. Orthogonal assays (e.g., Western blotting for p-AKT suppression) are recommended to confirm target engagement .
  • Metabolic interference : Liver microsome assays reveal species-specific differences in clearance rates (e.g., murine vs. human CYP3A4), necessitating in vivo PK/PD correlation .
  • Off-target effects : Proteomic profiling (e.g., Chemoproteomics) identifies unintended targets like peroxiredoxin-1, which may confound mechanistic interpretations .

Q. What green chemistry approaches are emerging for benzoxazepine synthesis?

  • Ascorbic acid catalysis : Enables one-pot, three-component reactions (2-aminophenol, dimedone, benzaldehyde) in aqueous ethanol (70% yield, 6 hrs). This avoids toxic solvents and reduces E-factor by 40% .
  • Flow chemistry : Continuous-flow reactors optimize exothermic steps (e.g., acylation), improving safety and scalability for gram-scale production .

Q. What computational tools are used to predict receptor binding modes?

  • Molecular dynamics simulations : Reveal ligand-induced conformational changes in PI3Kγ (PDB: 6BU4). The benzoxazepine core occupies the affinity pocket, while the fluorine atom stabilizes hydrophobic interactions with Val⁸⁸² .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine vs. chloro analogs, guiding SAR for kinase selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 2
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8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

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